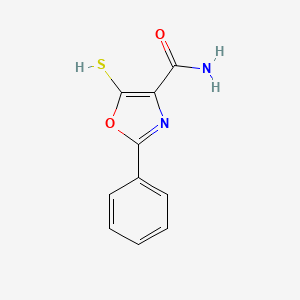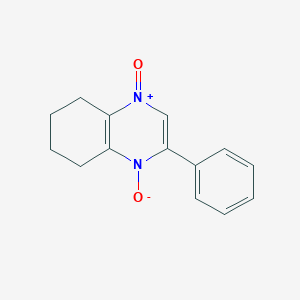![molecular formula C13H16N2O B5112121 1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)
1-[3-(2-methylphenoxy)propyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methylphenoxy)propyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as miconazole, and it belongs to the imidazole class of antifungal agents. Miconazole has been used in the treatment of various fungal infections, including athlete's foot, jock itch, and ringworm. However, in
作用機序
The mechanism of action of miconazole is primarily attributed to its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Miconazole binds to the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, thereby inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
Apart from its antifungal and anticancer properties, miconazole has also been shown to have other biochemical and physiological effects. Studies have shown that miconazole has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Miconazole has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the significant advantages of using miconazole in lab experiments is its low toxicity. Miconazole has been extensively used in cell culture studies, and it has been shown to have minimal toxicity towards mammalian cells. However, one of the limitations of using miconazole in lab experiments is its solubility in water. Miconazole is poorly soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on miconazole. One of the potential applications of miconazole is in the treatment of Alzheimer's disease. Studies have shown that miconazole can reduce the accumulation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Another potential application of miconazole is in the treatment of fungal infections in plants. Studies have shown that miconazole can inhibit the growth of various plant pathogenic fungi and can be used as a potential alternative to chemical fungicides.
Conclusion
In conclusion, miconazole is a chemical compound that has significant potential in various fields of research. Its antifungal and anticancer properties have been extensively studied, and it has also been shown to have other biochemical and physiological effects. With further research, miconazole could potentially be used in the treatment of various diseases, including Alzheimer's disease and fungal infections in plants.
合成法
Miconazole can be synthesized by reacting 2-methylphenol with 3-bromopropylamine, followed by cyclization with ammonium hydroxide to form the imidazole ring. The resulting product is then further purified to obtain pure miconazole.
科学的研究の応用
Miconazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of miconazole is in the field of cancer research. Studies have shown that miconazole has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Miconazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-12-5-2-3-6-13(12)16-10-4-8-15-9-7-14-11-15/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWYKUEVIWTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylphenoxy)propyl]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-(4-chlorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112044.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)
